1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone
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Overview
Description
1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is a compound that has garnered interest in the field of medicinal chemistry due to its unique structure and potential therapeutic applications. This compound belongs to the class of diazaspiro compounds, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone typically involves the formation of the spirocyclic core followed by the introduction of the ethanone group. One common method involves the cyclization of a suitable precursor under acidic or basic conditions to form the spirocyclic structure. The cyclopropyl group is then introduced via a cyclopropanation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions. Continuous flow chemistry and other advanced techniques may also be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diazaspiro core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield alcohols .
Scientific Research Applications
1-(2-Cyclopropyl-2,8-diazaspiro[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone involves its interaction with specific molecular targets. For example, as a RIPK1 inhibitor, it blocks the activation of the necroptosis pathway, thereby preventing cell death. This involves binding to the kinase domain of RIPK1 and inhibiting its activity .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share the spirocyclic core and have been studied for similar biological activities.
Cyclopropyl-containing compounds: These compounds are known for their stability and unique reactivity.
Uniqueness
1-(2-Cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone is unique due to its combination of the cyclopropyl group and the diazaspiro core, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C13H22N2O |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
1-(2-cyclopropyl-2,8-diazaspiro[4.5]decan-8-yl)ethanone |
InChI |
InChI=1S/C13H22N2O/c1-11(16)14-7-4-13(5-8-14)6-9-15(10-13)12-2-3-12/h12H,2-10H2,1H3 |
InChI Key |
OCGRDSZFHCJLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCC2(CC1)CCN(C2)C3CC3 |
Origin of Product |
United States |
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